molecular formula C23H24N2O4S B4913616 3-[4-(ethylsulfamoyl)phenyl]-N-(4-phenoxyphenyl)propanamide

3-[4-(ethylsulfamoyl)phenyl]-N-(4-phenoxyphenyl)propanamide

Cat. No.: B4913616
M. Wt: 424.5 g/mol
InChI Key: DVGJGSWWNWSYLQ-UHFFFAOYSA-N
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Description

3-[4-(ethylsulfamoyl)phenyl]-N-(4-phenoxyphenyl)propanamide is an organic compound with a complex structure that includes both sulfonamide and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(ethylsulfamoyl)phenyl]-N-(4-phenoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-phenoxybenzoyl chloride with 4-aminobenzenesulfonamide under controlled conditions to form an intermediate product. This intermediate is then reacted with ethylamine and propanoic acid to yield the final compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes. These processes are optimized for yield and purity, often using automated systems to control temperature, pressure, and reaction times. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(ethylsulfamoyl)phenyl]-N-(4-phenoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide or phenoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(ethylsulfamoyl)phenyl]-N-(4-phenoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(ethylsulfamoyl)phenyl]-N-(4-phenoxyphenyl)propanamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The phenoxy group may also contribute to the compound’s activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(ethylsulfamoyl)phenyl]-N-(2-methyl-5-nitrophenyl)propanamide
  • 3-[4-(ethylsulfamoyl)phenyl]-N-(4-methoxyphenyl)propanamide
  • 3-[4-(ethylsulfamoyl)phenyl]-N-[(4-methylphenyl)methyl]propanamide

Uniqueness

3-[4-(ethylsulfamoyl)phenyl]-N-(4-phenoxyphenyl)propanamide is unique due to its specific combination of sulfonamide and phenoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[4-(ethylsulfamoyl)phenyl]-N-(4-phenoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-2-24-30(27,28)22-15-8-18(9-16-22)10-17-23(26)25-19-11-13-21(14-12-19)29-20-6-4-3-5-7-20/h3-9,11-16,24H,2,10,17H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGJGSWWNWSYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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